An In-depth Technical Guide to the Imidazo[1,5-a]pyrazine Core
An In-depth Technical Guide to the Imidazo[1,5-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the imidazo[1,5-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details its structure, numbering, physicochemical properties, and synthesis, along with the biological activities of its derivatives.
Core Structure and Numbering
The imidazo[1,5-a]pyrazine is a fused bicyclic aromatic heterocycle consisting of an imidazole ring fused to a pyrazine ring. The fusion occurs between the 'a' face of the imidazole ring and the 1,5-positions of the pyrazine ring. The standardized IUPAC numbering of the imidazo[1,5-a]pyrazine core is illustrated below. The numbering commences from the carbon atom adjacent to the bridgehead nitrogen in the imidazole ring and proceeds around the five-membered ring before continuing to the six-membered ring.
Caption: IUPAC numbering of the imidazo[1,5-a]pyrazine core.
Physicochemical Properties
The fundamental physicochemical properties of the unsubstituted imidazo[1,5-a]pyrazine core are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for guiding the design of new derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 119.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 274-49-7 | --INVALID-LINK--[2] |
| pKa | 5.00 ± 0.30 | --INVALID-LINK-- |
| Predicted Density | 1.29 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Storage Temperature | Room Temperature, Inert atmosphere | --INVALID-LINK--[2] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,5-a]pyrazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted pyrazine precursors.
General Synthesis of 8-Amino-imidazo[1,5-a]pyrazines
One notable synthetic approach leads to the formation of 8-amino-imidazo[1,5-a]pyrazine derivatives, which have been investigated as potent Bruton's tyrosine kinase (BTK) inhibitors.[3] The synthesis generally involves the following key steps:
-
Amide Coupling: Reaction of a (3-chloropyrazin-2-yl)methanamine with a suitable carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine.
-
Cyclization: The resulting amide undergoes intramolecular cyclization to form the imidazole ring. This is typically achieved by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Functionalization: Further modifications, such as bromination and subsequent amination, can be performed to introduce various substituents at the 8-position of the imidazo[1,5-a]pyrazine core.
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling can be employed to introduce aryl or heteroaryl groups at specific positions.[3]
-
Deprotection: Removal of protecting groups, such as the Cbz group using iodotrimethylsilane, to yield the final product.[3]
Caption: General workflow for the synthesis of substituted imidazo[1,5-a]pyrazines.
Biological Activity and Signaling Pathways
Derivatives of the imidazo[1,5-a]pyrazine core have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Kinase Inhibition
A significant area of research has focused on the development of imidazo[1,5-a]pyrazine derivatives as kinase inhibitors.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and reversible inhibitors of BTK.[3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and B-cell malignancies.[3][4] The key interactions of these inhibitors with the BTK active site involve hydrogen bonding with the hinge region and hydrophobic interactions in the back pocket.[3]
-
c-Src Kinase Inhibitors: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent inhibitors of c-Src kinase.[5] c-Src is a non-receptor tyrosine kinase involved in various cellular processes, and its aberrant activity is linked to cancer progression and ischemic stroke.[5]
Caption: Inhibition of the BTK signaling pathway by imidazo[1,5-a]pyrazine derivatives.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected imidazo[1,5-a]pyrazine derivatives against their respective kinase targets. This data highlights the potential of this scaffold in developing potent and selective inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | BTK | 1.1 | --INVALID-LINK--[3] |
| Compound 3 | BTK | 0.8 | --INVALID-LINK--[3] |
| Compound 14c | c-Src | 14 | --INVALID-LINK--[5] |
Conclusion
The imidazo[1,5-a]pyrazine core represents a versatile and privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of key kinases involved in various diseases, including autoimmune disorders and cancer. The synthetic accessibility and the possibility for diverse substitutions make this core an attractive starting point for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and the optimization of pharmacokinetic properties of imidazo[1,5-a]pyrazine derivatives are warranted to unlock their full therapeutic potential.
References
- 1. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 274-49-7|Imidazo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
